molecular formula C31H23F4N3O B3027526 hGPR91 antagonist 1

hGPR91 antagonist 1

Cat. No.: B3027526
M. Wt: 529.5 g/mol
InChI Key: SSQLYMLUWZAJTK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hGPR91 antagonist 1, also known as Compound 4c, is a potent and selective antagonist of the human G protein-coupled receptor 91 (hGPR91). This compound has garnered significant attention due to its potential therapeutic applications in metabolic diseases. It exhibits an IC50 value of 7 nM for human GPR91 .

Preparation Methods

The synthesis of hGPR91 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .

Chemical Reactions Analysis

hGPR91 antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

hGPR91 antagonist 1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure and function of G protein-coupled receptors.

    Biology: It helps in understanding the role of GPR91 in various biological processes, such as cellular signaling and metabolism.

    Medicine: It has potential therapeutic applications in treating metabolic diseases, such as diabetes and obesity.

    Industry: It is used in the development of new drugs targeting GPR91

Mechanism of Action

hGPR91 antagonist 1 exerts its effects by binding to the GPR91 receptor and stabilizing its inactive conformation. This prevents the receptor from interacting with its natural ligand, succinate, thereby inhibiting downstream signaling pathways. The molecular targets and pathways involved include the D174FASSG sequence, the L65 2.46 SVSD 2.50 sequence, and the N64 2.45 -W147 4.50 sequence, which play crucial roles in maintaining the receptor’s inactive state .

Comparison with Similar Compounds

hGPR91 antagonist 1 is unique due to its high selectivity and potency for the GPR91 receptor. Similar compounds include:

Properties

IUPAC Name

N-[(1S)-1-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]ethyl]-2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F4N3O/c1-19(21-8-10-22(11-9-21)25-12-14-27(32)26(18-25)31(33,34)35)37-29(39)17-20-4-6-23(7-5-20)28-15-13-24-3-2-16-36-30(24)38-28/h2-16,18-19H,17H2,1H3,(H,37,39)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQLYMLUWZAJTK-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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